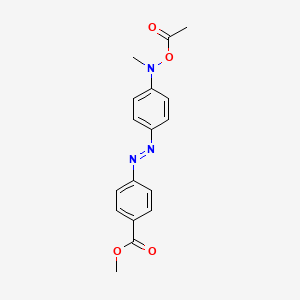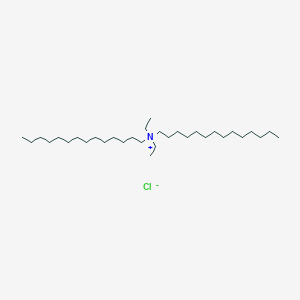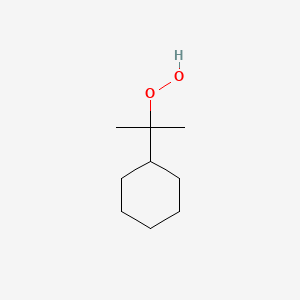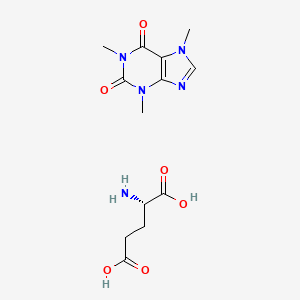
(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities. The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 1,3,7-trimethylpurine-2,6-dione, is a purine derivative. These compounds are known for their significant roles in biological systems and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as glutamic acid. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry is achieved.
For 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine, the synthesis can be carried out through several methods. One common method involves the methylation of xanthine derivatives. The reaction conditions usually require the presence of methylating agents and controlled temperature settings .
Industrial Production Methods: Industrial production of (2S)-2-aminopentanedioic acid often involves fermentation processes using genetically modified microorganisms. These processes are optimized for high yield and purity.
The industrial production of 1,3,7-trimethylpurine-2,6-dione involves extraction from natural sources such as coffee beans and tea leaves, followed by purification processes. Alternatively, synthetic methods using chemical precursors are also employed .
化学反応の分析
Types of Reactions: (2S)-2-aminopentanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
1,3,7-trimethylpurine-2,6-dione undergoes reactions such as methylation, demethylation, and oxidation. Common reagents include methyl iodide for methylation and hydrogen peroxide for oxidation .
Major Products Formed: The major products formed from the reactions of (2S)-2-aminopentanedioic acid include derivatives such as N-acylated compounds and reduced forms like 2-aminopentanoic acid.
For 1,3,7-trimethylpurine-2,6-dione, the major products include various methylated derivatives and oxidized forms such as theobromine and theophylline .
科学的研究の応用
Chemistry: In chemistry, (2S)-2-aminopentanedioic acid is used as a chiral building block for the synthesis of complex molecules. It is also used in the study of enzyme mechanisms and as a standard in analytical techniques.
1,3,7-trimethylpurine-2,6-dione is widely used as a model compound in studies of purine metabolism and as a standard in chromatographic techniques .
Biology: In biological research, (2S)-2-aminopentanedioic acid is used to study neurotransmitter pathways and receptor interactions. It is also used in the development of biosensors.
1,3,7-trimethylpurine-2,6-dione is extensively studied for its effects on the central nervous system, including its role as a stimulant and its impact on neurotransmitter release .
Medicine: In medicine, (2S)-2-aminopentanedioic acid is investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.
1,3,7-trimethylpurine-2,6-dione is used therapeutically to treat conditions such as apnea in premature infants and as a component in pain relief medications .
Industry: In industry, (2S)-2-aminopentanedioic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
1,3,7-trimethylpurine-2,6-dione is used in the food and beverage industry as a stimulant and flavoring agent .
作用機序
(2S)-2-aminopentanedioic acid: The mechanism of action of (2S)-2-aminopentanedioic acid involves its role as a neurotransmitter and its interaction with specific receptors in the brain. It modulates synaptic transmission and influences various neural pathways .
1,3,7-trimethylpurine-2,6-dione: 1,3,7-trimethylpurine-2,6-dione exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in enhanced neurotransmitter release and stimulation of the central nervous system .
類似化合物との比較
Similar Compounds:
- (2S)-2-aminobutanedioic acid
- 1,3,7-trimethylxanthine
- 1,3-dimethylxanthine
Uniqueness: (2S)-2-aminopentanedioic acid is unique due to its specific stereochemistry and its role in neurotransmitter pathways. It differs from (2S)-2-aminobutanedioic acid in its carbon chain length and functional groups.
1,3,7-trimethylpurine-2,6-dione is unique due to its specific methylation pattern, which distinguishes it from other xanthine derivatives like 1,3-dimethylxanthine and 1,3,7-trimethylxanthine .
特性
CAS番号 |
52243-43-3 |
|---|---|
分子式 |
C13H19N5O6 |
分子量 |
341.32 g/mol |
IUPAC名 |
(2S)-2-aminopentanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C5H9NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;6-3(5(9)10)1-2-4(7)8/h4H,1-3H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 |
InChIキー |
BDVCIWDTUSHERV-HVDRVSQOSA-N |
異性体SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
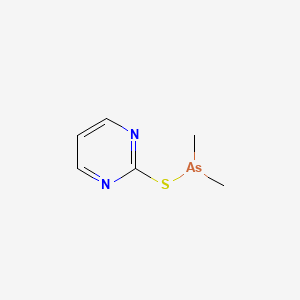
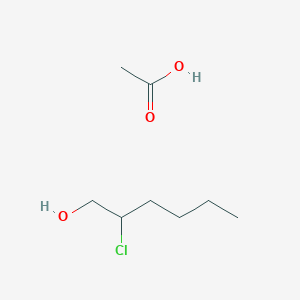
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

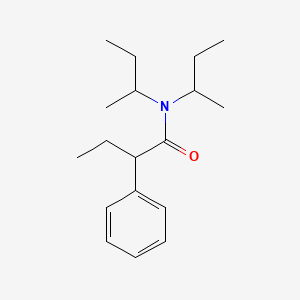
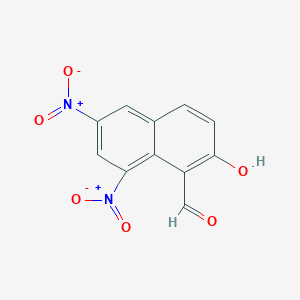
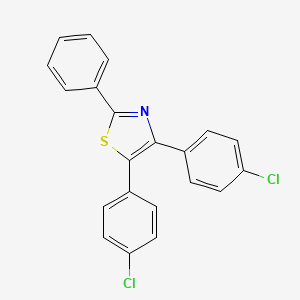
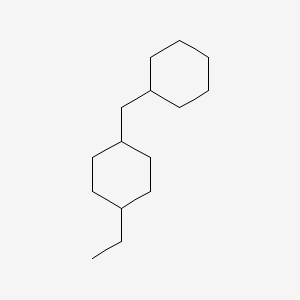
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
